(3-Cyano-5-sulfamoylphenyl)boronic acid
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Overview
Description
(3-Cyano-5-sulfamoylphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears cyano and sulfamoyl substituents. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of (3-Cyano-5-sulfamoylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild and can be optimized using various bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh). Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
(3-Cyano-5-sulfamoylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The cyano and sulfamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Scientific Research Applications
(3-Cyano-5-sulfamoylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (3-Cyano-5-sulfamoylphenyl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination . During transmetalation, the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-palladium bond. This intermediate then undergoes reductive elimination to form the final carbon-carbon bond, regenerating the palladium catalyst for further cycles .
Comparison with Similar Compounds
(3-Cyano-5-sulfamoylphenyl)boronic acid can be compared with other boronic acids such as:
3-Formylphenylboronic acid: Used in similar coupling reactions but with different reactivity due to the formyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its electronic properties.
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C7H7BN2O4S |
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Molecular Weight |
226.02 g/mol |
IUPAC Name |
(3-cyano-5-sulfamoylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O4S/c9-4-5-1-6(8(11)12)3-7(2-5)15(10,13)14/h1-3,11-12H,(H2,10,13,14) |
InChI Key |
ZYCPUVFPSCGQTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N)C#N)(O)O |
Origin of Product |
United States |
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